molecular formula C20H19MoN3O2P- B12798373 Fuchsine phosphomolybdate CAS No. 68845-38-5

Fuchsine phosphomolybdate

Cat. No.: B12798373
CAS No.: 68845-38-5
M. Wt: 460.3 g/mol
InChI Key: AYNLUWCLQSXEIU-UHFFFAOYSA-M
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Description

Fuchsine phosphomolybdate is a hypothetical or emerging compound that combines the cationic dye fuchsine (Basic Red 9, C.I. 42510) with the phosphomolybdate anion, a heteropolyacid with the Keggin structure . While direct studies on this specific compound are absent in the provided evidence, phosphomolybdates (e.g., ammonium, potassium, and sodium salts) are well-documented for their redox activity, catalytic properties, and applications in agriculture, analytical chemistry, and environmental remediation . Fuchsine’s integration with phosphomolybdate may aim to leverage synergistic properties, such as enhanced staining capabilities or catalytic efficiency, though further research is needed to confirm its structure and applications.

Properties

CAS No.

68845-38-5

Molecular Formula

C20H19MoN3O2P-

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C20H19N3.Mo.HO2P/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;1-3-2/h2-12,23H,21-22H2,1H3;;(H,1,2)/p-1

InChI Key

AYNLUWCLQSXEIU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[O-]P=O.[Mo]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fuchsine phosphomolybdate can be synthesized by reacting fuchsine with phosphomolybdic acid in an acidic medium. The reaction typically involves dissolving fuchsine in water and then adding phosphomolybdic acid dropwise while maintaining a low pH. The mixture is stirred continuously until the formation of the desired compound is complete. The resulting product is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Nickel-Containing Polyoxomolybdate Adsorption

A nickel-containing polyoxomolybdate (Ni(L)(HL)[PMo12_{12}O40_{40}]3^{3-}) demonstrated effective adsorption of basic fuchsin (BF) via chemisorption and multilayer interactions . Key findings include:

ParameterValue/Model
Adsorption capacity29.81 mg/g
Kinetic modelPseudo-second-order
Isotherm modelFreundlich
ThermodynamicsΔG < 0 (spontaneous)

The Freundlich isotherm (R2^2 = 0.996) indicated heterogeneous adsorption surfaces, while the pseudo-second-order model (R2^2 = 0.999) suggested chemisorption dominance .

Au Metal-Organic Framework (AuMOF) Interaction

AuMOF nanoprobes exhibited resonance Rayleigh scattering (RRS) energy transfer with BF. Sulfite (SO32_3^{2-}) reduced BF to a colorless adduct (SBF), weakening RRS-ET and linearly enhancing RRS signals (0.160–5.00 μmol/L SO32_3^{2-}) .

Redox Reactions and Molybdenum Blue Formation

Phosphomolybdic acid (H3_3[PMo12_{12}O40_{40}]·12H2_2O) is reduced by electron donors like basic fuchsin, forming molybdenum blue (heteropoly blue). This reaction is critical in colorimetric assays :

Mechanism :
BF (conjugated unsaturated structure) donates electrons to PMo12_{12}O403_{40}^{3-}, reducing MoVI^\text{VI} to MoV^\text{V} and generating a blue chromophore (λmax\lambda_{\text{max}} = 660–820 nm) .

Key Applications :

  • Detection of reducing agents in environmental samples .

  • Histological staining via selective reduction of PMA .

Photocatalytic Degradation by Phosphomolybdate Catalysts

Iron zinc cuprate (FeZn2_2Cu3_3O6.5_{6.5}) mediated BF degradation under visible light (544 nm monitoring) :

ConditionOptimal Value
pH6.0
BF concentration1.2 × 105^{-5} M
Catalyst loading0.10 g
Light intensity50.0 mW cm2^{-2}

The degradation followed first-order kinetics (k=7.19×105k = 7.19 \times 10^{-5} s1^{-1}), with efficiency dropping at higher light intensities due to side reactions .

Staining Mechanisms in Histology

Phosphomolybdic acid (PMA) acts as a mordant for basic fuchsin in Masson’s trichrome staining :

  • Step 1 : PMA binds to tissue basic groups (e.g., amino residues).

  • Step 2 : Acid fuchsin selectively stains mitochondria and nucleoli, while PMA blocks collagen uptake.

  • Step 3 : Methyl green counterstains chromatin .

Key Effect : PMA reduces cytoplasmic staining and enhances nuclear contrast by competing with dyes for binding sites .

Structural and Spectroscopic Insights

  • FTIR/Raman : Keggin structure ([PMo12_{12}O40_{40}]3^{3-}) remains intact post-reduction, with Mo–O–Mo vibrations at 800–900 cm1^{-1} .

  • XRD : Reduced phosphomolybdate forms cubic crystals (SEM/EDX confirmation) .

  • UV-Vis : BF shows λmax\lambda_{\text{max}} at 543 nm, shifting upon sulfite adduct formation .

Scientific Research Applications

Fuchsine phosphomolybdate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which fuchsine phosphomolybdate exerts its effects involves the interaction of its polyoxometalate core with various molecular targets. The compound can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications, where the compound can act as an electron mediator. Additionally, the fuchsine moiety can interact with biological molecules, making it useful in staining and imaging applications .

Comparison with Similar Compounds

Comparison with Similar Phosphomolybdate Compounds

Structural and Chemical Properties

Phosphomolybdates share the [PMo₁₂O₄₀]³⁻ Keggin structure, which remains stable even after reduction or cation exchange . Key differences arise from counterions (e.g., NH₄⁺, K⁺, Na⁺) and purity grades (e.g., 99% to 99.999% for ammonium phosphomolybdate) .

Compound Counterion Keggin Structure Stability Key Chemical Features
Ammonium phosphomolybdate NH₄⁺ High (retains structure post-reduction) Commercial purity grades up to 99.999%
Potassium phosphomolybdate K⁺ High Effective in seed coating for flood-resistant crops
Sodium phosphomolybdate Na⁺ High Used in desulfurization; higher sulfur-loading capacity than chelate iron
Fuchsine phosphomolybdate Fuchsine⁺ Hypothetical Potential dye-phosphomolybdate hybrid; structure unconfirmed

Performance Metrics

  • Antioxidant Capacity :
    Phosphomolybdate-based TAC assays show dose-dependent activity. For example, Torilis leptophylla fractions exhibited EC₅₀ values as low as 10.7 μg/ml, comparable to ascorbic acid . Synthetic Schiff bases, however, showed only moderate phosphomolybdate assay responses .

  • Desulfurization Efficiency :
    Sodium phosphomolybdate achieves a theoretical sulfur-loading capacity of 2 moles S per mole Mo, outperforming chelate iron (1:1 ratio) .

  • Agricultural Efficacy : Seed coating with 0.5 mol-Mo/kg potassium phosphomolybdate significantly improves seedling establishment in submerged soils, with minimal phytotoxicity at higher concentrations .

Q & A

Q. How can the purity and composition of ammonium phosphomolybdate be analytically verified in laboratory settings?

Methodological Answer:

  • Purity Testing : Use gravimetric or volumetric methods to assess purity (>96.5% as per specifications). Key parameters include sulfate (<0.001%), chloride (<0.001%), and heavy metal contaminants (<10 ppm) via titration or inductively coupled plasma mass spectrometry (ICP-MS) .
  • Structural Confirmation : Employ X-ray diffraction (XRD) to verify crystalline structure and energy-dispersive X-ray spectroscopy (SEM/EDX) for elemental composition analysis .

Q. What is the standard protocol for detecting phosphorus in biological samples using phosphomolybdate-based assays?

Methodological Answer:

  • Colorimetric Detection : React the sample with 1% ammonium molybdate in weak nitric acid. Formation of a greenish-yellow precipitate (ammonium phosphomolybdate) confirms phosphorus presence. Adjust pH to acidic conditions (e.g., 0.5–1.0 M HNO3) to optimize sensitivity .
  • Quantification : Measure absorbance at 340 nm for unreduced phosphomolybdate complexes or 689–729 nm for reduced (blue) forms using UV-Vis spectrophotometry. Calibrate with potassium dihydrogen phosphate standards .

Q. How is the phosphomolybdate method applied to evaluate antioxidant activity in plant extracts?

Methodological Answer:

  • Reduction Assay : Mo(VI) in phosphomolybdate is reduced to Mo(V) by antioxidants, forming a green-blue complex. Measure absorbance at 695 nm and express activity as ascorbic acid equivalents (e.g., IC50 values: 128–140 µg/ml for methanol extracts) .
  • Validation : Compare scavenging activity against controls (e.g., L-ascorbic acid) and use ABTS<sup>+</sup> or DPPH assays for cross-validation .

Advanced Research Questions

Q. What experimental considerations are critical for synthesizing reduced phosphomolybdate complexes while retaining the Keggin structure?

Methodological Answer:

  • Reduction Protocol : Use sodium thiosulfate under controlled pH (2–3) to reduce Mo(VI) to Mo(V). Monitor reaction kinetics via UV-Vis spectra (absorption peaks at 700–750 nm).
  • Structural Integrity : Confirm retention of the Keggin structure using XRD (cubic crystal system) and FT-IR spectroscopy (characteristic Mo-O-Mo vibrations). SEM/EDX ensures no elemental loss during reduction .

Q. How can phosphomolybdate-polyaniline hybrids be optimized for electrochemical applications such as lithium-ion batteries?

Methodological Answer:

  • Synthesis : Electrochemically deposit polyaniline matrices in the presence of [PMo12O40]<sup>3−</sup> anions. Ensure anion anchoring by avoiding competing electrolytes (e.g., Cl<sup>−</sup> or SO4<sup>2−</sup>).
  • Performance Metrics : Measure conductivity (10<sup>−3</sup>–10<sup>−2</sup> S/cm) and cyclability via galvanostatic charge-discharge tests. Use XPS to confirm redox activity of Mo centers .

Q. What factors contribute to discrepancies in phosphate quantification when using reduced vs. unreduced phosphomolybdate methods?

Methodological Answer:

  • Reduction Artifacts : Incomplete reduction (e.g., using aminonaphtholsulfonic acid vs. SnCl2) may yield variable extinction coefficients. For example, SnCl2 achieves higher sensitivity at room temperature .
  • Interference Mitigation : Dialyze samples to remove proteins/lipids before UV detection (340 nm). Use Tween 80 to stabilize unreduced complexes and improve linearity (up to 10 mg P/dL) .

Q. How does vanadium doping alter the catalytic properties of phosphomolybdate in oxidative reactions?

Methodological Answer:

  • Synthesis and Characterization : Substitute Mo with V in Na4PMo11VO40 via co-precipitation. Confirm doping via EDS and BET analysis (increased surface area: ~30–50 m<sup>2</sup>/g vs. undoped samples).
  • Activity Testing : Evaluate catalytic efficiency in model reactions (e.g., benzaldehyde esterification). Compare turnover frequencies (TOF) and activation energies with undoped analogs .

Methodological Contradictions & Resolutions

Q. Why do gravimetric and spectrophotometric methods yield conflicting results for phosphorus quantification in complex matrices?

Resolution Strategy:

  • Matrix Effects : Liposomes or organic matter may sequester phosphate, reducing recovery. Pre-treat samples with perchloric acid digestion to liberate bound phosphorus.
  • Calibration : Use internal standards (e.g., <sup>32</sup>P-spiked samples) to correct for losses during precipitation .

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